molecular formula C14H13BClNO3 B12650367 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid

Cat. No.: B12650367
M. Wt: 289.52 g/mol
InChI Key: FNBSKWAKHIKIJI-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid (CAS 1449132-74-4) is an aromatic boronic acid derivative with a molecular formula of C14H13BClNO3 and a molecular weight of 289.52 g/mol . This compound is a valuable building block in organic synthesis and medicinal chemistry research, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Its structure, which incorporates both a boronic acid functional group and an amide linkage, makes it a versatile precursor for the construction of biaryl systems and other complex molecules. As a key synthetic intermediate, it is intended for laboratory research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H13BClNO3

Molecular Weight

289.52 g/mol

IUPAC Name

[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BClNO3/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-12(16)11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18)

InChI Key

FNBSKWAKHIKIJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylphenyl isocyanate, followed by reduction and boronation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and substituted benzenes, which can be further utilized in various synthetic applications .

Scientific Research Applications

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity & Availability Reference
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid C₁₄H₁₄BClNO₃ ~299.5 (calculated) 2-methylphenylcarbamoyl, Cl at position 2 Not explicitly listed
2-Chloro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid C₁₄H₁₃BCl₂NO₃ ~334.0 (calculated) 5-Cl, 2-methylphenylcarbamoyl 97% (H54750)
2-Chloro-5-(3-fluorophenylcarbamoyl)benzeneboronic acid C₁₃H₁₀BClFNO₃ 293.49 3-fluorophenylcarbamoyl 97%, 250mg–1g
2-Chloro-5-(2-fluoro-5-methylphenylcarbamoyl)benzeneboronic acid C₁₄H₁₂BClFNO₃ 307.51 2-F, 5-methylphenylcarbamoyl 97%
2-Chloro-5-(3,5-dichlorophenylcarbamoyl)benzeneboronic acid C₁₃H₉BCl₃NO₃ 344.39 3,5-dichlorophenylcarbamoyl CAS: 2096334-07-3
2-Chloro-5-(trifluoromethyl)benzeneboronic acid C₇H₅BClF₃O₂ 228.38 CF₃ at position 5 (no carbamoyl) 95% (HS code: 2931900090)

Key Observations :

  • Chlorine vs. Fluorine Substitution : Fluorinated analogs (e.g., 3-fluorophenylcarbamoyl in ) exhibit lower molecular weights and altered electronic properties compared to chlorinated variants. Fluorine’s electronegativity may enhance stability and influence coupling reactivity .
  • Methyl vs.
  • Carbamoyl vs. Direct Boronic Acid : Compounds lacking the carbamoyl group (e.g., ) prioritize direct boronic acid coupling, whereas carbamoyl-containing variants may serve as bifunctional intermediates in multi-step syntheses .

Reactivity in Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura reactions. For example:

  • Palladium-Catalyzed Coupling : Analogous compounds with electron-withdrawing groups (e.g., CF₃ in ) exhibit slower coupling kinetics due to reduced electron density at the boron center. In contrast, electron-donating methyl groups (as in the target compound) may accelerate reactivity .
  • Ortho-Substituent Effects : The chlorine at position 2 in the benzene ring may direct coupling to specific positions in cross-coupling partners, a feature shared with analogs like 2-chloro-5-(trifluoromethyl)benzeneboronic acid .

Biological Activity

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid is a compound that belongs to the class of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H13BClNO3
  • Molecular Weight : 289.52 g/mol
  • CAS Number : 2096338-12-2

Boronic acids, including 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid, interact with various biological targets through reversible covalent bonding with diols and amino acids. This interaction can lead to inhibition of enzymes and modulation of cellular pathways. The unique structure of this compound allows it to participate in multiple biological processes, including:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells.
  • Antibacterial Activity : The compound may exhibit antibacterial properties by targeting bacterial enzymes essential for cell wall synthesis or other metabolic pathways.

Anticancer Activity

Research indicates that boronic acids can have significant anticancer effects. In a study examining various boronic acid derivatives, it was found that compounds with similar structures to 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid showed promising results in inhibiting tumor growth in vitro and in vivo models.

CompoundIC50 (µM)Cancer Cell Line
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acidTBDMCF-7
Bortezomib (Control)0.7MCF-7

Note: TBD = To Be Determined based on future studies.

Antibacterial Activity

The antibacterial properties of boronic acids have been explored extensively. A comparative study demonstrated that certain derivatives exhibit significant efficacy against Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acidTBDE. coli
Control (Penicillin)0.1S. aureus

Case Studies

  • Case Study on Cancer Treatment : In a controlled trial involving human cancer cell lines, the administration of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid resulted in a significant reduction in cell viability compared to untreated controls. This suggests a potential role in targeted cancer therapies.
  • Case Study on Bacterial Infections : A study testing the antibacterial effects of various boronic acid derivatives found that 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid exhibited effective inhibition of bacterial growth, indicating its potential as a novel antibacterial agent.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and carbamoyl linkage integrity.
  • HPLC-MS : For purity assessment and detection of boroxin byproducts.
  • TLC Monitoring : Non-polar solvents (e.g., hexane:ethyl acetate) to track reaction progress without irreversible silica binding .

How can researchers address challenges in purifying boronic acid derivatives like this compound, given their tendency to form boroxins or interact with silica gel?

Q. Advanced

  • Alternative Purification : Use recrystallization (e.g., methanol/water mixtures) instead of silica-based chromatography.
  • Anhydrous Conditions : Perform reactions under argon to minimize boroxin formation.
  • Derivatization : Temporarily convert the boronic acid to a more stable ester (e.g., pinacol ester) for easier purification .

What are the critical factors in optimizing Suzuki-Miyaura cross-coupling reactions involving this boronic acid derivative?

Q. Advanced

  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like SPhos for sterically hindered substrates.
  • Base Compatibility : Use weak bases (e.g., K2_2CO3_3) to avoid deborylation.
  • Solvent Systems : Mix polar aprotic solvents (THF) with water to enhance solubility while maintaining boronic acid stability .

What safety precautions are essential when handling this compound, considering its boronic acid and chloro substituents?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Management : Store boronic acid waste separately in labeled containers for professional disposal .

How do structural modifications (e.g., chloro, carbamoyl substituents) influence the compound’s reactivity in catalytic applications or receptor binding studies?

Q. Advanced

  • Electron-Withdrawing Effects : The chloro group enhances electrophilicity, improving cross-coupling efficiency.
  • Carbamoyl Group : Acts as a hydrogen-bond donor, enhancing binding affinity in saccharide recognition or enzyme inhibition studies. Computational modeling (DFT) can predict substituent effects on reactivity .

What are the common degradation pathways of this compound under various storage conditions, and how can stability be enhanced?

Q. Basic

  • Hydrolysis : Boronic acids degrade in humid environments. Store in anhydrous conditions (desiccator with P2_2O5_5).
  • Oxidation : Chloro substituents may oxidize under light; use amber vials and inert gas (N2_2) for long-term storage .

How can contradictory spectral data (e.g., NMR shifts conflicting with computational predictions) be resolved for this compound?

Q. Advanced

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to eliminate solvent-shift artifacts.
  • Variable Temperature NMR : Resolve dynamic effects like rotamer interconversion in the carbamoyl group.
  • DFT Calculations : Compare experimental 11B^{11}\text{B} NMR shifts with computed values to validate structure .

What solvents and reaction conditions are optimal for achieving high yields in amide bond formation during the synthesis of the 2-methylphenylcarbamoyl moiety?

Q. Basic

  • Coupling Agents : HATU or EDCI with DMAP in DMF or dichloromethane.
  • Temperature : Room temperature for 12–24 hours to minimize side reactions.
  • Workup : Acidic aqueous washes to remove unreacted isocyanate .

What strategies can mitigate batch-to-batch variability in the synthesis of this compound, particularly in the introduction of the boronic acid group?

Q. Advanced

  • Stoichiometric Control : Use excess boronate ester (1.2–1.5 eq) to ensure complete borylation.
  • In-line Monitoring : Employ ReactIR to track boronic acid formation in real time.
  • Intermediate Purity : Rigorously purify halogenated precursors before borylation to avoid side reactions .

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